2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
The compound 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide features a 1,2,4-triazin-3-yl core substituted with a 4-chlorobenzyl group at position 6 and a sulfanyl-linked acetamide moiety attached to a 3-methylphenyl group. This structure combines a heterocyclic triazin ring with aromatic and lipophilic substituents, making it a candidate for pharmaceutical applications, particularly in anti-inflammatory or antimicrobial contexts .
Properties
IUPAC Name |
2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-3-2-4-15(9-12)22-17(26)11-28-19-24-23-16(18(27)25(19)21)10-13-5-7-14(20)8-6-13/h2-9H,10-11,21H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVQAVUEQLLVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This intermediate is then reacted with various reagents to introduce the sulfanyl and acetamide groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its triazine core is known to exhibit activity against various microorganisms, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is part of a broader class of 1,2,4-triazin-3-yl sulfanyl acetamides. Below is a systematic comparison with key analogs, focusing on structural variations, synthetic methods, and physicochemical/biological properties.
2.1. Structural Variations
*Note: describes triazole derivatives, highlighting heterocycle variability.
2.3. Physicochemical Properties
- Melting Points :
Research Findings and Trends
Substituent Effects :
- Triazin Core : Methyl or small alkyl groups () improve synthetic accessibility, while aryl groups (e.g., 4-chlorophenylmethyl) enhance bioactivity at the cost of synthetic complexity.
- Acetamide Moieties : Para-substituted aryl groups (e.g., 4-Cl, 4-OCH₃) are common, but meta-substituents (e.g., 3-methylphenyl in the target) may alter binding kinetics due to steric and electronic effects .
Synthetic Optimization: Diazonium coupling ( ) and dehydrosulfurization ( ) are versatile for introducing sulfanyl and aryl groups. DCC-mediated methods favor high yields, while I₂/Et₃N enables access to novel derivatives .
Crystallography and Validation :
- X-ray studies (e.g., ) confirm hydrogen bonding patterns critical for stability. The target compound’s 3-methylphenyl group may disrupt crystal packing compared to para-substituted analogs, affecting solubility .
Biological Activity
2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex compound with a molecular formula of C18H15ClFN5O2S and a molecular weight of approximately 419.9 g/mol. This compound exhibits significant biological activity and has potential applications in medicinal chemistry and organic synthesis. Its unique structure includes a triazine ring, chlorophenyl group, and methylphenyl group, which contribute to its diverse chemical properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observable biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activity Overview
Research indicates that 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. The structure activity relationship (SAR) indicates that specific substitutions enhance its cytotoxicity against cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. It shows moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide | Contains a naphthalenyl group | Anticancer properties |
| 4-amino-N-(3-methylphenyl)-6-(4-chlorophenyl)-5-thioxoimidazolidine | Thiazolidine ring | Antimicrobial activity |
| 6-amino-N-(p-tolyl)-thiazole | Thiazole ring | Anticancer activity |
The uniqueness of this compound lies in its specific combination of functional groups which may enhance its binding affinity to biological targets compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, IC50 values were reported in the low micromolar range for several cell lines (e.g., MCF7 breast cancer cells).
- Antimicrobial Testing : The compound was screened against multiple bacterial strains and showed promising results with an emphasis on its effectiveness against Gram-positive bacteria.
- Enzyme Inhibition Assays : The inhibition of AChE was evaluated using standard protocols, demonstrating that the compound could serve as a potential lead in developing treatments for Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
